

# Spectroscopic Profile of 2-(2-hexyloxyethoxy)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: Diethylene glycol monohexyl ether

Cat. No.: B087330

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Authored for researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data for 2-(2-hexyloxyethoxy)ethanol (CAS No. 112-59-4). This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry for 2-(2-hexyloxyethoxy)ethanol.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of 2-(2-hexyloxyethoxy)ethanol, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ), exhibits characteristic signals corresponding to the different proton environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.72	m	2H	-OCH <sub>2</sub> CH <sub>2</sub> OH
~3.65	m	4H	-OCH <sub>2</sub> CH <sub>2</sub> O-
~3.57	t	2H	-OCH <sub>2</sub> CH <sub>2</sub> OH
~3.45	t, J=6.7 Hz	2H	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>4</sub> CH <sub>2</sub> O-
~1.57	p	2H	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> O-
~1.30	m	6H	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> O-
~0.89	t, J=6.8 Hz	3H	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>5</sub> -

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity is abbreviated as: t = triplet, p = pentet, m = multiplet.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~72.7	-OCH <sub>2</sub> CH <sub>2</sub> OH
~71.6	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>4</sub> CH <sub>2</sub> O-
~70.8	-OCH <sub>2</sub> CH <sub>2</sub> O- (internal)
~70.4	-OCH <sub>2</sub> CH <sub>2</sub> O- (internal)
~61.8	-OCH <sub>2</sub> CH <sub>2</sub> OH
~31.8	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> O-
~29.8	CH <sub>3</sub> (CH <sub>2</sub> ) <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> O-
~25.9	CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> O-
~22.7	CH <sub>3</sub> CH <sub>2</sub> -
~14.1	CH <sub>3</sub> -

Note: The <sup>13</sup>C NMR data presented is based on typical chemical shifts for similar structures and may not represent experimentally verified values for this specific molecule as such data was not readily available in the searched resources.

## Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in 2-(2-hexyloxyethoxy)ethanol. The data below corresponds to the gas-phase spectrum.[\[1\]](#)

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~3450	Strong, broad	O-H stretch (alcohol)
2930	Strong	C-H stretch (alkane)
2870	Strong	C-H stretch (alkane)
1460	Medium	C-H bend (alkane)
1120	Strong, broad	C-O stretch (ether and alcohol)

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-(2-hexyloxyethoxy)ethanol results in characteristic fragmentation patterns.<sup>[2]</sup>

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment (Proposed Fragment)
45	100%	$[\text{C}_2\text{H}_5\text{O}]^+$
57	~70%	$[\text{C}_4\text{H}_9]^+$
89	~50%	$[\text{C}_4\text{H}_9\text{O}_2]^+$
43	~45%	$[\text{C}_3\text{H}_7]^+$
73	~40%	$[\text{C}_3\text{H}_5\text{O}_2]^+$
103	~30%	$[\text{C}_5\text{H}_{11}\text{O}_2]^+$

Note: The molecular ion peak ( $\text{M}^+$ ) at m/z 190 is often of low abundance or absent in the EI spectrum of ethers and alcohols due to facile fragmentation.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of 2-(2-hexyloxyethoxy)ethanol (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d ( $\text{CDCl}_3$ ). A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.
- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds. Data is typically acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same spectrometer, operating at a frequency of 75 or 100 MHz, respectively. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

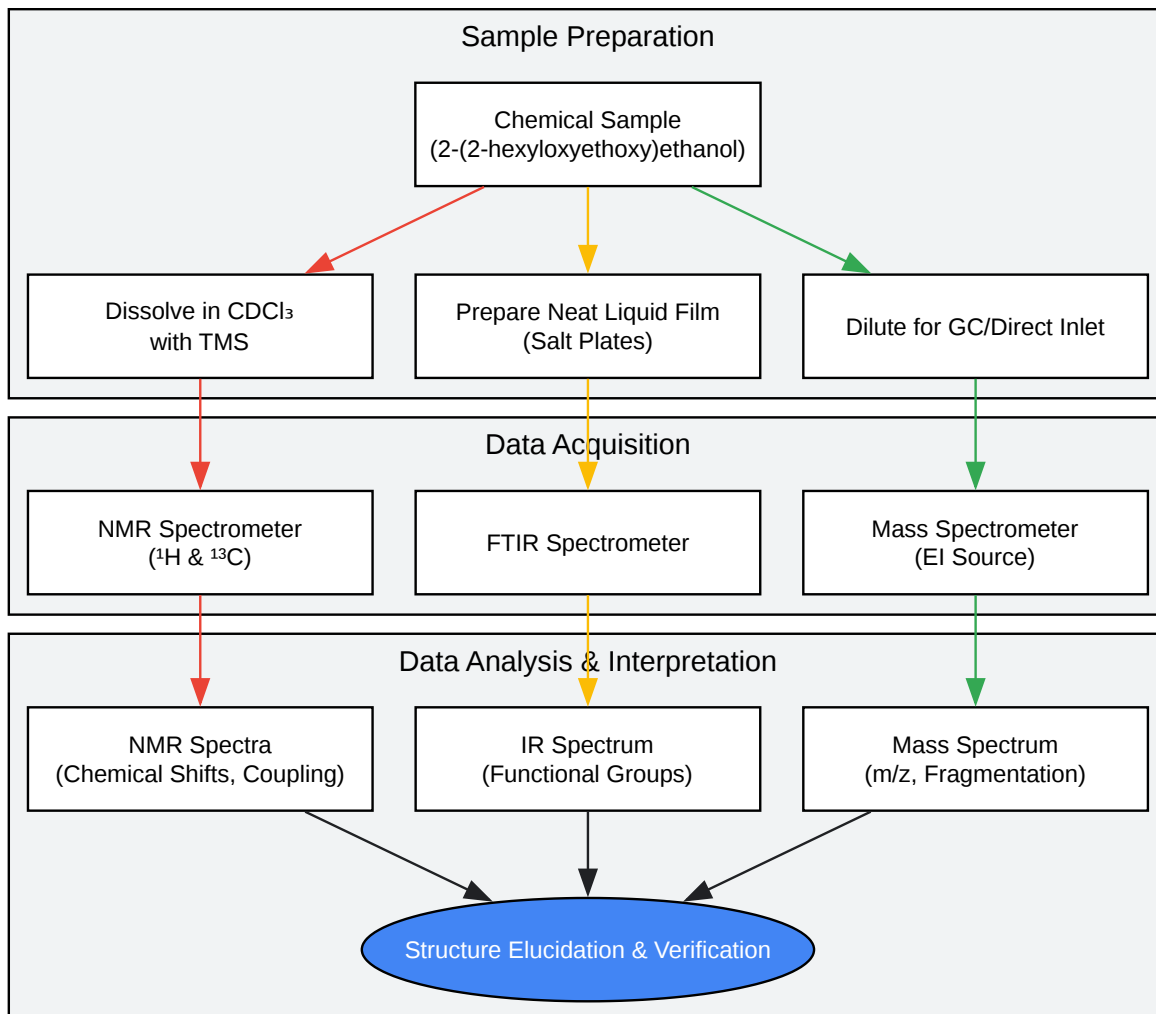
- **Sample Preparation:** For a liquid sample such as 2-(2-hexyloxyethoxy)ethanol, the spectrum can be obtained using the neat liquid. A single drop of the compound is placed between two salt plates (typically NaCl or KBr) to create a thin liquid film.
- **Data Acquisition:** The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric  $\text{CO}_2$  and water vapor, as well as any absorptions from the plates themselves.

## Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection. The sample is vaporized in the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion ( $\text{M}^+$ ) and subsequent fragmentation.
- **Mass Analysis and Detection:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like 2-(2-hexyloxyethoxy)ethanol.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Diethylene glycol hexyl ether [webbook.nist.gov]
- 2. Diethylene glycol hexyl ether [webbook.nist.gov]
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